molecular formula C13H13FN2O4S2 B2516981 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1787881-41-7

3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2516981
CAS RN: 1787881-41-7
M. Wt: 344.38
InChI Key: PHQFUHKITYLMDH-UHFFFAOYSA-N
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Description

The compound 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a derivative of thiazolidinedione, a class of compounds known for their antihyperglycemic properties. This particular molecule features a sulfonyl group attached to a 2-fluorophenyl moiety, which is further connected to a pyrrolidin-3-yl group, and finally linked to a thiazolidine-2,4-dione core. The presence of fluorine and the sulfonyl group suggests potential biological activity, possibly related to metabolic diseases such as diabetes, as indicated by the activity of similar compounds in lowering glucose and insulin levels in mouse models .

Synthesis Analysis

The synthesis of related sulfonylthiazolidinediones involves the preparation of 5-(3-aryl-2-propynyl)-5-(arylsulfonyl)thiazolidine-2,4-diones, which have shown potency as oral antihyperglycemic agents . The synthesis of similar sulfonamide derivatives from serine and threonine, leading to pyrrolidin-3-ones, suggests a potential pathway for the synthesis of the compound . Additionally, the cross-coupling of sulfonamides with halogenated pyridines catalyzed by copper compounds provides a method for introducing the pyridinyl group into the sulfonamide framework .

Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the sulfonyl group and the fluorine atom. The sulfonyl group can act as a hydrogen bond acceptor, while the fluorine atom can influence the electronic distribution within the molecule, potentially affecting its binding to biological targets. The pyrrolidin-3-yl group may introduce chirality, which can be crucial for the biological activity and selectivity of the compound .

Chemical Reactions Analysis

The compound's reactivity can be inferred from related structures. For instance, the iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate indicates that the sulfonyl group can participate in C(sp2)-H bond functionalization reactions . The alkylation of spiro compounds under Phase-Transfer-Catalysis conditions, leading to N-alkylated products, suggests that the nitrogen in the pyrrolidine ring of the compound could also be a site for chemical modification .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The sulfonyl group is polar and could increase the solubility of the compound in polar solvents. The presence of the fluorine atom might enhance the compound's lipophilicity, potentially improving its ability to cross biological membranes. The thiazolidine-2,4-dione core is known for its antihyperglycemic activity, which could be modulated by the substituents attached to it . The chirality introduced by the pyrrolidin-3-yl group could affect the compound's pharmacokinetics and pharmacodynamics .

properties

IUPAC Name

3-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O4S2/c14-10-3-1-2-4-11(10)22(19,20)15-6-5-9(7-15)16-12(17)8-21-13(16)18/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQFUHKITYLMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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